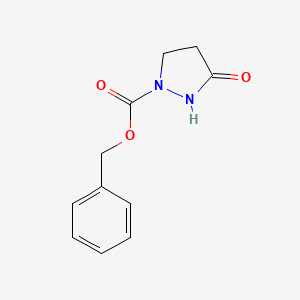

benzyl 3-oxopyrazolidine-1-carboxylate

描述

Benzyl 3-oxopyrazolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrazolidine ring (a 5-membered ring with two nitrogen atoms) substituted with an oxo group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. These compounds are typically employed as intermediates in organic synthesis, particularly in peptide and drug development, due to their reactivity and ability to act as protecting groups .

属性

分子式 |

C11H12N2O3 |

|---|---|

分子量 |

220.22 g/mol |

IUPAC 名称 |

benzyl 3-oxopyrazolidine-1-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c14-10-6-7-13(12-10)11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) |

InChI 键 |

AGTCMTUCMQLUMT-UHFFFAOYSA-N |

规范 SMILES |

C1CN(NC1=O)C(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Swern Oxidation

Dimethyl sulfoxide (DMSO) and oxalyl chloride under anhydrous conditions achieve yields up to 86% . The reaction proceeds at -78°C, minimizing side reactions:

Tetrapropylammonium Perruthenate (TPAP) Oxidation

TPAP with 4-methylmorpholine N-oxide (NMO) offers milder conditions (room temperature, 2 hours) and 88% yield . Molecular sieves prevent over-oxidation:

Pyridinium Dichromate (PDC) Oxidation

PDC in dichloromethane at room temperature for 72 hours yields 20.1 g (86%) of product after silica gel chromatography.

Enzymatic Reduction for Chiral Synthesis

Enantioselective synthesis leverages ketoreductases. Rhodococcus erythropolis DSM 43297 reduces 3-ketopiperidines to (S)-alcohols with >99% enantiomeric excess at 50°C.

Mitsunobu Reaction for Stereochemical Inversion

Optically active N-benzyl-3-hydroxypyrrolidine derivatives are synthesized via Mitsunobu inversion:

-

(S)-Alcohol treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Acidic workup yields (R)-enantiomer with quantitative conversion .

Industrial-Scale Synthesis and Challenges

Column Chromatography Limitations

Large-scale production avoids column chromatography by optimizing crystallization or distillation.

Comparative Analysis of Methods

| Method | Reagents | Yield | Conditions | Scalability |

|---|---|---|---|---|

| Swern Oxidation | DMSO, oxalyl chloride | 86% | -78°C, anhydrous | Moderate |

| TPAP/NMO Oxidation | TPAP, NMO | 88% | RT, 2h | High |

| Enzymatic Reduction | Ketoreductase, NAD⁺ | >99% ee | 50°C, pH 7.0 | High |

| Mitsunobu Reaction | DEAD, PPh₃ | ~100% | 0–10°C | Low |

化学反应分析

benzyl 3-oxopyrazolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as amines or thiols can be used for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

科学研究应用

Medicinal Chemistry Applications

Benzyl 3-oxopyrazolidine-1-carboxylate has been investigated for its potential therapeutic effects. Some notable applications include:

a. Anticancer Activity

Research indicates that compounds with similar structural features may exhibit anticancer properties. For instance, derivatives of pyrazolidine have been shown to inhibit tumor growth in various cancer cell lines. Studies suggest that this compound could interact with biological targets involved in cancer progression, potentially leading to the development of novel anticancer agents .

b. Anticonvulsant Properties

Preliminary studies have demonstrated that pyrazolidine derivatives can possess anticonvulsant activity. The mechanism may involve modulation of neurotransmitter systems, making this compound a candidate for further pharmacological evaluation in treating epilepsy and other seizure disorders .

c. Enzyme Inhibition

The compound's structure allows for interactions with various enzymes, which could be exploited in drug design. For example, it may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's .

Materials Science Applications

This compound's unique structure contributes to its potential use in materials science:

a. Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of polymers with specific properties, such as enhanced mechanical strength or thermal stability. Its reactivity allows for incorporation into polymer matrices, leading to materials suitable for various industrial applications .

b. Catalysis

Due to its functional groups, this compound can serve as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry initiatives .

Case Studies and Research Findings

作用机制

The mechanism of action of benzyl 3-oxopyrazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Structural and Functional Differences

The key distinction lies in the heterocyclic core:

- Pyrazolidine : 5-membered ring with two nitrogen atoms (N-N bond).

- Pyrrolidine : 5-membered ring with one nitrogen atom.

- Piperidine : 6-membered ring with one nitrogen atom.

Substituents further differentiate these compounds:

Physicochemical Properties

- Reactivity : The oxo group in 3-oxopyrrolidine/pyrazolidine derivatives enhances electrophilicity, facilitating nucleophilic attacks in synthesis. The pyrazolidine ring’s dual nitrogen atoms may confer unique reactivity in cycloaddition or alkylation reactions compared to pyrrolidine/piperidine analogs.

- Solubility : Hydroxy-substituted derivatives (e.g., benzyl 3-hydroxypyrrolidine-1-carboxylate) exhibit higher polarity and water solubility than oxo-substituted variants .

- Stability : Oxo groups in pyrrolidine/piperidine derivatives are more susceptible to reduction or nucleophilic substitution than hydroxy groups, influencing storage and handling conditions .

Research Findings and Implications

- Synthetic Utility : Benzyl 3-oxopyrrolidine-1-carboxylate (similarity score 0.89 to pyrazolidine analogs) is widely used in peptide coupling reactions due to its balance of stability and reactivity .

- Drug Resistance : The declining efficacy of permethrin (a pyrethroid) compared to BB underscores the importance of structural optimization in developing resistance-resistant agents—a principle applicable to heterocyclic carboxylate design .

- Scalability : Piperidine derivatives (e.g., benzyl 3-oxopiperidine-1-carboxylate) are preferred in large-scale synthesis due to their lower volatility compared to pyrrolidine analogs .

常见问题

Q. What are the standard synthetic routes for benzyl 3-oxopyrazolidine-1-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via carbodiimide-mediated coupling of pyrazolidine derivatives with benzyl-protected carbonyl groups. Key steps include:

- Activation : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group.

- Protection : Benzyl ester protection to prevent unwanted side reactions during ring formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Optimization involves adjusting solvent polarity (e.g., DMF for high-temperature stability) and monitoring reaction progress via TLC or HPLC .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the oxopyrazolidine ring (δ 3.0–4.5 ppm for ring protons).

- IR : Strong absorption at ~1700 cm indicates the carbonyl group of the ester and lactam .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N or Ar) to prevent hydrolysis. Store in a cool, dry environment away from oxidizing agents .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

- Chiral chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases.

- Kinetic resolution : Optimize reaction time and temperature to favor one enantiomer, guided by kinetic models (e.g., Michaelis-Menten equations for enzymatic catalysis) .

- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .

Q. What computational approaches are effective for studying the reactivity of this compound?

Q. How can tautomeric equilibria of the oxopyrazolidine ring impact experimental data interpretation?

The keto-enol tautomerism of the 3-oxo group can lead to discrepancies in NMR and crystallographic

- Variable-temperature NMR : Identify tautomers by observing chemical shift changes at low temperatures (e.g., −40°C).

- X-ray refinement : SHELXL can model tautomeric occupancy ratios in crystal structures .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Dose-response studies : Use IC/EC assays to clarify conflicting results in enzyme inhibition.

- SAR analysis : Compare substituent effects (e.g., benzyl vs. alkyl groups) using PubChem bioactivity datasets .

- Statistical validation : Apply ANOVA or Bayesian modeling to assess reproducibility across studies .

Methodological Notes

- Data Validation : Cross-reference crystallographic (SHELX-refined) and spectroscopic data to confirm structural assignments .

- Synthesis Troubleshooting : If yields are low, evaluate protecting group stability (e.g., switch from benzyl to tert-butyl esters) .

- Safety Compliance : Adhere to GHS guidelines for waste disposal, particularly for ester-containing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。